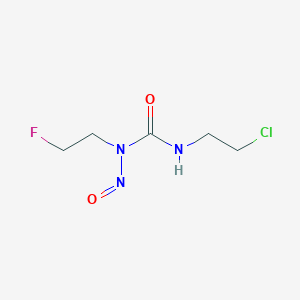
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- is a chemical compound that has been widely used in scientific research. It is a nitrosourea derivative that has been found to have anticancer properties.
Mechanism Of Action
The mechanism of action of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the formation of DNA adducts. The compound reacts with DNA to form covalent adducts, which inhibit DNA replication and induce apoptosis in cancer cells. The formation of DNA adducts is dependent on the concentration of the compound and the duration of exposure.
Biochemical And Physiological Effects
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been found to have both biochemical and physiological effects. The compound has been shown to inhibit DNA synthesis, induce apoptosis in cancer cells, and increase the production of reactive oxygen species. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been found to have neurotoxic effects and can cause damage to the central nervous system.
Advantages And Limitations For Lab Experiments
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has several advantages for lab experiments. It is a potent anticancer agent that has been extensively studied and has a well-established mechanism of action. However, the compound is highly toxic and requires careful handling. It is also difficult to synthesize and purify, which can limit its availability for lab experiments.
Future Directions
For the study of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- include the development of new analogs, the study of its potential use in combination with other chemotherapy drugs, and the investigation of its neurotoxic effects.
Synthesis Methods
The synthesis of urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)-1-nitrosourea with urea. The reaction takes place in the presence of a catalyst and under controlled conditions. The yield of the reaction is dependent on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer cell lines, including breast cancer, lung cancer, and brain cancer. The compound works by inhibiting DNA replication and inducing apoptosis in cancer cells. Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- has also been studied for its potential use in combination with other chemotherapy drugs.
properties
CAS RN |
13908-92-4 |
|---|---|
Product Name |
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-3-nitroso- |
Molecular Formula |
C5H9ClFN3O2 |
Molecular Weight |
197.59 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
InChI Key |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Canonical SMILES |
C(CCl)NC(=O)N(CCF)N=O |
Other CAS RN |
13908-92-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



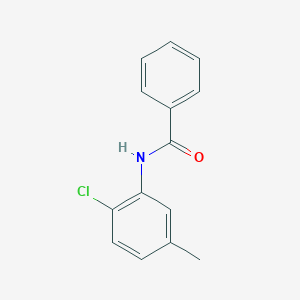



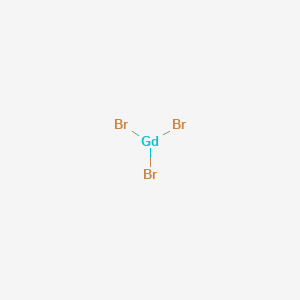
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)

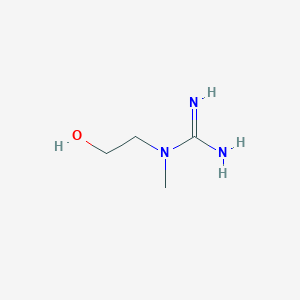



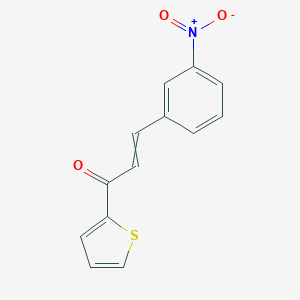
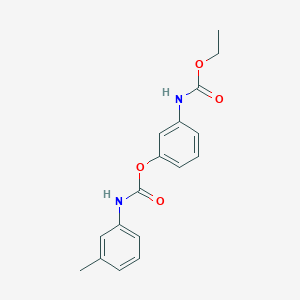
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)